2-Sulfanylundecanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
192082-40-9 |
|---|---|
Molecular Formula |
C11H22O2S |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
2-sulfanylundecanoic acid |
InChI |
InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-8-9-10(14)11(12)13/h10,14H,2-9H2,1H3,(H,12,13) |
InChI Key |
DYAOREPNYXXCOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 2-Sulfanylundecanoic Acid
The synthesis of this compound can be approached through various methodologies, ranging from classical transformations of precursor compounds to the development of more sophisticated catalytic and stereoselective strategies.
A primary and well-established route to α-mercapto acids involves the nucleophilic substitution of an α-halo acid. In the case of this compound, the most direct precursor is 2-bromoundecanoic acid. The synthesis proceeds via an S_N2 reaction where a sulfur nucleophile displaces the bromide ion.
Commonly used sulfur nucleophiles include the hydrosulfide (B80085) anion (-SH) or thiourea (B124793) followed by hydrolysis. libretexts.org The use of thiourea is often preferred to minimize the formation of the sulfide (B99878) side product, which can occur if the newly formed thiol attacks another molecule of the alkyl halide. libretexts.org The reaction with thiourea first produces an alkyl isothiourea salt intermediate, which is then hydrolyzed, typically under basic conditions, to yield the final thiol.
Another conceptual approach could involve the addition of a thiol to a precursor like 10-undecenoic acid, although this typically leads to the formation of sulfides rather than the desired terminal thiol. lookchem.com
Table 1: Synthesis of this compound from 2-Bromoundecanoic Acid
| Step | Reactants | Key Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 2-Bromoundecanoic acid, Thiourea | - | S-(1-carboxydecyl)isothiouronium bromide | S_N2 Nucleophilic Substitution |
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. While specific catalytic routes for this compound are not extensively documented, principles from related C-S bond-forming reactions can be applied.
Transition-metal catalysis offers numerous possibilities. For instance, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of thioethers from alkyl halides and arylthiosilanes. organic-chemistry.org Similarly, palladium and copper catalysts are widely used in C-S coupling reactions. researchgate.netrug.nl The development of a catalytic system for the direct sulfanylation of an undecanoic acid derivative at the C-2 position remains a target for research. Organocatalysis, using small organic molecules to catalyze reactions, also presents a promising avenue. For example, Lewis basic molecules have been shown to catalyze thiol-ene reactions under photo-irradiation. organic-chemistry.org The application of sulfamic acid derivatives as efficient and recoverable "green" catalysts in various organic transformations suggests their potential in reactions involving fatty acid derivatives. scielo.br
This compound possesses a chiral center at the C-2 position, meaning it can exist as two enantiomers, (R)- and (S)-2-Sulfanylundecanoic acid. The synthesis of a single enantiomer is of significant interest for applications in pharmacology and materials science.
There are two main strategies for obtaining enantiomerically pure forms:
Asymmetric Synthesis : This involves creating the chiral center in a controlled manner. A common approach is to start with a chiral precursor. For example, the S_N2 displacement of a leaving group from an enantiomerically pure substrate, such as (R)- or (S)-2-bromoundecanoic acid, would proceed with inversion of configuration to yield the corresponding (S)- or (R)-2-Sulfanylundecanoic acid. nih.gov This method relies on the availability of the chiral starting material.
Chiral Resolution : This method involves synthesizing the racemic mixture of this compound and then separating the two enantiomers. This can be achieved by forming diastereomeric salts with a chiral amine, which can then be separated by crystallization, followed by regeneration of the individual enantiomers. Enzymatic resolution, where an enzyme selectively reacts with one enantiomer, is another powerful technique. rug.nl
The development of stereoselective catalytic methods, perhaps using chiral transition metal complexes or organocatalysts, would represent a significant advancement, allowing for the direct and efficient synthesis of a desired enantiomer. nih.govnih.gov
Derivatization and Functionalization Reactions of the Thiol Group
The thiol (-SH) group is the most reactive site in the this compound molecule and is central to its chemical utility. It can undergo a variety of transformations, including oxidation, alkylation, and coordination to metals. nih.gov
Thioether Formation: The thiol group can be readily converted into a thioether (sulfide) via S_N2 reaction. The thiolate anion, formed by deprotonating the thiol with a mild base, acts as a potent nucleophile that can react with alkyl halides or tosylates to form a new C-S bond. libretexts.org This reaction is a fundamental method for elaborating the structure of the molecule. researchgate.net
Reaction: R-SH + Base → R-S⁻ + Alkyl-X → R-S-Alkyl
Disulfide Formation: Thiols can be oxidized to form disulfides (R-S-S-R). This is a common redox reaction in biological systems, famously forming disulfide bridges in proteins from cysteine residues. libretexts.orgnih.gov This transformation can be achieved using a variety of mild oxidizing agents, such as hydrogen peroxide, iodine, or even molecular oxygen under certain conditions. organic-chemistry.orgnih.gov The reaction proceeds by the coupling of two thiol molecules.
Reaction: 2 R-SH + [O] → R-S-S-R + H₂O
The interconversion between the thiol and disulfide state is a reversible redox process. libretexts.org
The deprotonated form of the thiol, the thiolate anion (RS⁻), is a soft Lewis base and readily coordinates with metal ions, particularly soft Lewis acids like late transition metals (e.g., Cu⁺, Ni²⁺, Zn²⁺, Cd²⁺) and heavy metals (e.g., Hg²⁺, Pb²⁺). wikipedia.org This interaction forms metal thiolate complexes. wikipedia.orgnih.gov
The formation of these complexes can be achieved through several routes, including the reaction of a metal salt with a thiolate (salt metathesis) or the deprotonation of the thiol by a metal complex. wikipedia.org The nature of the metal-sulfur bond can range from largely ionic with alkali metals to highly covalent with transition metals. nih.govnd.edu This complexation significantly alters the chemical and redox properties of the sulfur atom. For example, coordination to metal cations like Mg²⁺ or Zn²⁺ can shift the oxidation potential of the thiolate to more positive values. nih.gov The ligand environment around the metal center also plays a crucial role in the reactivity of the resulting complex. nd.edu
Table 2: Key Derivatization Reactions of the Thiol Group
| Reaction Type | Reagents | Functional Group Formed | Bond Formed |
|---|---|---|---|
| Thioether Formation | Alkyl Halide, Base | Thioether (Sulfide) | C-S |
| Disulfide Formation | Oxidizing Agent (e.g., H₂O₂, I₂) | Disulfide | S-S |
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a wide array of chemical modifications. These transformations are crucial for altering the molecule's polarity, solubility, and for conjugating it to other chemical entities.
Esterification is a fundamental reaction of carboxylic acids, converting the -COOH group into an ester (-COOR). This transformation is typically employed to protect the carboxylic acid, to modify the compound's pharmacokinetic properties, or to create intermediates for further synthesis.
One of the most common methods for this conversion is the Fischer-Speier esterification . masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent, and water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com For this compound, this reaction would proceed as follows, yielding the corresponding ester derivative.
Reaction Scheme: Fischer Esterification of this compound
| Reactant | Catalyst | Product |
| This compound | H₂SO₄ or TsOH | Alkyl 2-sulfanylundecanoate |
| Alcohol (e.g., Methanol, Ethanol) | Water |
Alternative methods for esterification involve the use of acid anhydrides or acyl chlorides with alcohols. chemguide.co.uk These reactions are generally faster and not reversible but may require milder conditions if the thiol group is sensitive to the reaction environment. chemguide.co.uk For instance, reacting this compound with an alcohol in the presence of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) can also yield the desired ester.
The formation of an amide bond is another key transformation of the carboxylic acid group. This reaction is particularly significant for creating conjugates with amines, amino acids, and peptides, which can enhance biological activity or targeting. nih.govnih.govmdpi.com
Direct amidation of a carboxylic acid with an amine is possible but often requires high temperatures to drive off the water formed, which can be detrimental to complex molecules. youtube.com Therefore, the carboxylic acid is typically "activated" first. Common activating agents include carbodiimides like DCC or ethyl(dimethylaminopropyl) carbodiimide (B86325) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. This intermediate then readily reacts with the amine nucleophile of a peptide to form a stable amide linkage. organic-chemistry.org
The conjugation of fatty acids to peptides has been shown to improve the peptide's solubility and antimicrobial activity. nih.gov The process involves coupling the carboxylic acid of a molecule like this compound to a free amino group on the peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue. nih.govmdpi.com
General Steps for Peptide Conjugation:
Activation: The carboxylic acid group of this compound is activated using a coupling agent (e.g., DCC, EDC/NHS).
Coupling: The activated acid is then reacted with the peptide in a suitable solvent. The free amino group of the peptide attacks the activated carbonyl carbon, forming the amide bond.
Purification: The resulting peptide conjugate is purified, often using techniques like high-performance liquid chromatography (HPLC). nih.gov
This strategy allows for the site-selective modification of peptides, imparting the lipophilic character of the undecanoic acid chain while retaining the thiol group for potential further functionalization, such as disulfide bond formation. mdpi.comillinois.edu
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. sphinxsai.com Applying these principles to the synthesis and modification of this compound can lead to more sustainable and efficient methodologies.
In the context of the reactions discussed, several green approaches can be considered:
Catalysis: The use of solid acid catalysts or enzymes (lipases) for esterification can be a greener alternative to strong mineral acids like H₂SO₄. ucv.ro These catalysts are often reusable, reduce corrosive waste, and can lead to higher selectivity under milder conditions.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthesis. researchgate.net For instance, some amidation reactions can be performed in water, minimizing the need for volatile organic compounds. researchgate.net
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Direct amidation, if achievable under mild conditions, would have a higher atom economy than methods requiring activating agents, as the only byproduct is water. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and with less energy consumption compared to conventional heating. ucv.ro This technique has been successfully applied to the synthesis of various organic compounds, including sulfur-containing molecules. ucv.ro
Recent advancements have focused on developing novel, low-cost, and eco-friendly processes for synthesizing sulfur-containing compounds like sulfonyl fluorides from thiols, which highlights a broader trend towards greener synthetic protocols in organosulfur chemistry that could be adapted for this compound derivatives. eurekalert.orgsciencedaily.com
Analytical Methodologies and Spectroscopic Characterization
Advanced Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of fatty acids, enabling the separation of complex mixtures and the precise quantification of individual components. Both liquid and gas chromatography are extensively employed, often requiring a derivatization step to enhance the analyte's chromatographic behavior and detection sensitivity.
Liquid Chromatography Applications
Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for analyzing long-chain fatty acids. Ultra-high-performance liquid chromatography (UHPLC) offers high resolution and speed for these analyses. chromatographyonline.com For compounds like 2-Sulfanylundecanoic acid, which possess a carboxylic acid group, derivatization is a common strategy to improve chromatographic retention and ionization efficiency. nih.gov
Methods for very-long-chain fatty acids (VLCFAs) often involve an initial acid hydrolysis step to release the fatty acids from their bound forms, followed by derivatization. nih.gov The resulting derivatives are then analyzed by UHPLC coupled to tandem mass spectrometry (UHPLC-MS/MS), which provides excellent sensitivity and selectivity. chromatographyonline.comnih.gov Quantitation is typically achieved using a multi-point calibration curve and normalizing the response with deuterated internal standards. nih.gov
Table 1: Representative Liquid Chromatography Conditions for Long-Chain Fatty Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Gradient of water with an organic modifier (e.g., acetonitrile, methanol) and an additive (e.g., formic acid) |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for underivatized acids or positive mode for certain derivatives. nih.gov |
| Sample Prep | Hydrolysis, Liquid-Liquid or Solid-Phase Extraction (SPE), Derivatization. chromatographyonline.comnih.gov |
Gas Chromatography Methodologies
Gas chromatography (GC) is a well-established technique for the analysis of fatty acids, prized for its high separation efficiency. nih.gov Due to the low volatility of long-chain carboxylic acids like this compound, derivatization is essential prior to GC analysis. jmb.or.krlmaleidykla.lt A common approach is silylation, where active hydrogens (such as in carboxyl and sulfhydryl groups) are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. lmaleidykla.ltusherbrooke.ca
The analytical workflow typically involves sample preparation steps such as hydrolysis, extraction with an organic solvent, and then derivatization. nih.gov The derivatized sample is then injected into the GC system, which is commonly coupled to a flame ionization detector (GC-FID) for quantification or a mass spectrometer (GC-MS) for both quantification and structural confirmation. nih.govjmb.or.kr GC-MS analysis of pertrimethylsilyl derivatives of hydroxy-monocarboxylic acids on specialized columns has been shown to be effective, though mass spectrometric identification is crucial for unambiguous peak assignment. nih.gov
Table 2: Typical Gas Chromatography Parameters for Fatty Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., CP-Sil 19 CB). nih.gov |
| Carrier Gas | Helium. usherbrooke.ca |
| Injector Temp. | ~250 °C. usherbrooke.ca |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID). jmb.or.kr |
| Sample Prep | Hydrolysis, Extraction, Derivatization (e.g., silylation with BSTFA). lmaleidykla.ltusherbrooke.ca |
Mass Spectrometry for Structural Elucidation and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing critical information on its molecular weight and structure. It is typically used as a detector for GC or LC. chromatographyonline.comnih.gov
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₁H₂₂O₂S), HRMS can confirm its elemental composition by measuring its mass with high precision, differentiating it from other potential isobaric compounds.
Tandem Mass Spectrometry Approaches
Tandem mass spectrometry (MS/MS) is used for detailed structural elucidation and highly selective quantification. chromatographyonline.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.
For a carboxylic acid, common fragmentation pathways include the loss of water (M-18) and the loss of the carboxyl group (M-45). libretexts.org The presence of the sulfur atom in this compound would also lead to characteristic fragmentation patterns involving the C-S bond. In quantitative analyses, such as those using LC-MS/MS, specific precursor-to-product ion transitions are monitored in a mode known as multiple reaction monitoring (MRM), which offers exceptional sensitivity and reduces matrix interference. chromatographyonline.comnih.gov Analysis in negative ionization mode is often complementary to positive mode, as deprotonated molecules may be observed with less fragmentation, providing clear molecular weight information. uva.nl
Nuclear Magnetic Resonance Spectroscopy Studies
A ¹H NMR spectrum would feature signals for the protons in different chemical environments. The terminal methyl (CH₃) group would appear as a triplet, while the protons of the long methylene (B1212753) (CH₂) chain would produce a series of overlapping multiplets. The methine proton at the C2 position (CH-SH) would be a distinct multiplet, shifted downfield by the adjacent electron-withdrawing carboxyl and sulfhydryl groups. The protons of the thiol (SH) and carboxylic acid (COOH) groups would appear as singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.
¹³C NMR spectroscopy would provide complementary information, with a distinct signal for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would have the largest chemical shift (typically >170 ppm). The carbon atom attached to the sulfur (C2) would also be clearly identifiable.
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms, thus verifying the structure of this compound. bmrb.io
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ (C11) | ~0.9 | Triplet |
| -(CH₂)₇- (C4-C10) | ~1.2-1.4 | Multiplet |
| -CH₂- (C3) | ~1.6 | Multiplet |
| -CH(SH)- (C2) | ~3.2-3.6 | Multiplet |
| -SH | Variable (1.0-2.5) | Singlet |
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Proton and Carbon-13 NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information about its carbon skeleton and the position of its functional groups.
Proton (¹H) NMR: The ¹H NMR spectrum would be characterized by several key signals. The proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-12 ppm, due to deshielding and hydrogen bonding. The proton on the carbon bearing the sulfanyl (B85325) group (α-proton, -CH(SH)-) would be expected to resonate as a multiplet (likely a triplet or quartet depending on coupling with adjacent protons) in the region of 3.0-3.5 ppm. The proton of the thiol group (-SH) itself would appear as a singlet or a triplet (if coupled to the α-proton) typically between 1.0 and 2.0 ppm. The long alkyl chain would produce a series of overlapping multiplets in the upfield region of the spectrum, around 1.2-1.6 ppm, with the terminal methyl group (-CH₃) appearing as a triplet near 0.9 ppm.
Carbon-13 (¹³C) NMR: In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most deshielded, with a chemical shift expected around 175-185 ppm. The carbon atom attached to the sulfur atom (C2) would appear in the range of 35-45 ppm. The carbons of the long alkyl chain would have signals in the 20-35 ppm range, and the terminal methyl carbon would be the most shielded, appearing at approximately 14 ppm.
Predicted NMR Data for this compound
Multidimensional NMR Techniques
To unambiguously assign the proton and carbon signals, especially for the overlapping methylene groups in the alkyl chain, multidimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would allow for the tracing of the proton connectivity from the α-proton at C2 down the entire length of the undecanoic acid chain to the terminal methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the assignment of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be useful for confirming the assignment of the carbonyl carbon by observing its correlation with the α-proton at C2.
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared Spectroscopy Investigations
The IR spectrum of this compound would display several characteristic absorption bands. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carbonyl group would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.orgchemguide.co.uk The S-H stretching vibration of the thiol group is typically weak and appears in the range of 2550-2600 cm⁻¹, which might be obscured by the broad O-H band. The C-H stretching vibrations of the alkyl chain would be observed as multiple sharp peaks between 2850 and 3000 cm⁻¹. libretexts.org The C-S stretching vibration is generally weak and appears in the fingerprint region between 600 and 800 cm⁻¹.
Raman Spectroscopy Applications
Raman spectroscopy would provide complementary information to IR spectroscopy. The S-H stretch, which is often weak in the IR spectrum, typically gives a more distinct, though still weak, signal in the Raman spectrum around 2570 cm⁻¹. The C-S stretching vibration usually shows a medium intensity peak in the 600-740 cm⁻¹ range. researchgate.net The C-C stretching modes of the alkyl chain would be visible in the 800-1200 cm⁻¹ region. Raman spectroscopy is particularly useful for studying the conformational ordering of alkyl chains, for instance, when the molecule is part of a self-assembled monolayer. nih.gov
Characteristic Vibrational Frequencies
X-ray Diffraction Studies for Solid-State Characterization
X-ray diffraction (XRD) on a single crystal of this compound would provide the most definitive structural information in the solid state. wikipedia.orglibretexts.org This technique can determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, such as the hydrogen bonding network of the carboxylic acid groups. wikipedia.org For a long-chain carboxylic acid, it is expected that the molecules would pack in a layered structure, with the carboxylic acid groups forming hydrogen-bonded dimers and the alkyl chains aligning through van der Waals interactions. The presence of the sulfanyl group at the C2 position might influence the packing arrangement compared to unsubstituted undecanoic acid. Powder X-ray diffraction (PXRD) could be used to characterize the crystallinity of a bulk sample and identify its polymorphic form.
As specific experimental data for this compound is not available, a detailed discussion of its crystal system, space group, and unit cell parameters cannot be provided.
Theoretical and Computational Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are employed to determine the electronic structure and properties of molecules with high accuracy. These calculations are fundamental in predicting molecular geometry, vibrational frequencies, and electronic properties, which are essential for understanding the intrinsic characteristics of 2-Sulfanylundecanoic acid.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For this compound, DFT can be applied to predict a range of molecular properties. DFT calculations on similar molecules, such as 3-thiophene acetic acid, have been used to determine optimized structural parameters, electronic properties like HOMO-LUMO energy gaps, and to analyze non-covalent interactions. nih.gov
DFT studies on related thiocarboxylic acids often employ functionals like B3LYP in combination with basis sets such as aug-cc-pVTZ to achieve a good balance between accuracy and computational cost. nih.gov Such calculations would allow for the determination of key properties of this compound, as illustrated in the hypothetical data table below.
Table 1: Predicted Molecular Properties of this compound using DFT
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |
| Mulliken Charge on Sulfur | -0.15 e | Provides insight into the local electronic environment and reactivity of the sulfur atom. |
Furthermore, DFT can be used to analyze the molecular electrostatic potential (MEP) surface, which provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. nih.gov
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for smaller molecules or for benchmarking DFT results. For this compound, ab initio calculations could be used to obtain a more precise determination of its electronic energy and to validate the geometries predicted by DFT. Due to the computational cost, these methods are often used for smaller, analogous molecules to establish a reliable computational protocol.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of this compound in various environments.
The long undecanoic acid chain of this compound allows for a large number of possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. nih.govyoutube.com The rotation around the C-C and C-S bonds will lead to various spatial arrangements of the atoms.
MD simulations can be used to explore the conformational space of this compound. By simulating the molecule's movement over a period of time, it is possible to identify the most frequently occurring and, therefore, the most stable conformations. The relative energies of different conformers, such as staggered and eclipsed forms, can be calculated to understand the molecule's flexibility and preferred shapes. nih.gov
Table 2: Illustrative Conformational Preferences of this compound
| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| C-C-S-H | Gauche | 0.5 | 30 |
| Anti | 0.0 | 70 | |
| S-C-C=O | Syn | 0.0 | 85 |
| Anti | 2.0 | 15 |
Note: This table presents hypothetical data to illustrate the type of information obtained from conformational analysis. The actual values for this compound would require specific computational studies.
Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in solution and its interaction with other molecules. The carboxylic acid and sulfanyl (B85325) groups are capable of forming hydrogen bonds, which will significantly influence its properties. researchgate.net
MD simulations can be used to model the interactions of this compound with solvent molecules, such as water, or with other solute molecules. These simulations can provide insights into the formation and dynamics of hydrogen bonds, as well as van der Waals interactions. researchgate.net Analysis of the radial distribution functions from MD simulations can reveal the average distances and coordination numbers of interacting atoms, providing a detailed picture of the solvation shell around the molecule.
Structure-Activity Relationship (SAR) Predictions (Computational Aspects)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Computationally derived molecular descriptors are central to QSAR modeling.
For this compound and related compounds, a QSAR study would involve calculating a variety of molecular descriptors, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Electronic descriptors: Such as HOMO-LUMO energies and partial atomic charges, obtained from quantum chemical calculations.
Hydrophobic descriptors: Like the partition coefficient (logP), which can be calculated using computational methods.
These descriptors can then be correlated with experimentally determined biological activities using statistical methods like multiple linear regression or machine learning algorithms. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds. Molecular docking studies, which predict the preferred orientation of a molecule when bound to a receptor, are also a key component of computational SAR, providing insights into the specific interactions that drive biological activity. nih.gov
In Silico Screening and Molecular Docking Analysis
As of the latest available research, specific in silico screening and molecular docking analysis studies focusing exclusively on this compound have not been extensively published. While computational methods are widely used to predict the interaction of ligands with biological targets, detailed research findings, including specific binding affinities and interaction data tables for this compound, are not present in the current body of scientific literature.
General computational studies on related long-chain fatty acid derivatives and mercaptoalkanoic acids have been conducted to explore their potential interactions with various enzymes and receptors. mdpi.commazums.ac.ir These types of analyses typically involve virtual screening of compound libraries against specific protein targets to identify potential lead compounds. mdpi.com Molecular docking simulations are then often employed to predict the binding conformations and affinities of these molecules within the active sites of target proteins. mazums.ac.ir However, without specific studies on this compound, any discussion of its potential interactions would be speculative and fall outside the scope of this focused article.
Applications in Materials Science and Surface Chemistry
Formation and Characterization of Self-Assembled Monolayers (SAMs)
There is a lack of specific studies detailing the formation and characterization of self-assembled monolayers of 2-Sulfanylundecanoic acid on gold, silver, or nickel surfaces. The molecular structure of the 2-sulfanyl isomer, with the thiol group adjacent to the carboxylic acid, would likely lead to different packing arrangements and bond characteristics on metallic substrates compared to its terminal thiol isomer, but specific experimental data, such as ellipsometric thickness, contact angles, or spectroscopic analysis (XPS, FTIR), are not available in the reviewed literature.
No research data was found that specifically investigates the use of this compound SAMs to control surface wetting and adhesion. While the carboxylic acid terminus would be expected to create a hydrophilic surface, the exact contact angles and adhesion forces would depend on the packing density and orientation of the monolayer, for which no data exists.
Surface Functionalization for Advanced Materials
The scientific literature does not provide specific examples or studies on the use of this compound for the surface functionalization of nanoparticles or nanostructures. Research in this area predominantly features 11-mercaptoundecanoic acid, which is widely used to impart aqueous stability and a functional carboxyl surface to gold and other nanoparticles.
There is no available information on the incorporation of this compound into polymer structures to create responsive surfaces. While mercapto-acids are utilized in polymer chemistry, for instance through thiol-ene "click" reactions to create pH-responsive polymers, specific studies employing the this compound isomer for this purpose have not been reported.
Interfacial Phenomena and Controlled Crystallization
No studies were identified that explore the role of this compound monolayers in mediating interfacial phenomena or directing the controlled crystallization of organic or inorganic materials. The unique stereochemistry and functional group presentation at the interface of a hypothetical this compound SAM would be of scientific interest for crystal engineering, but this remains an uninvestigated area.
Due to a lack of specific research on the influence of this compound on crystal growth, morphology, and nucleation mechanisms, this article cannot be generated at this time. Scientific literature does not currently provide the detailed findings necessary to accurately and thoroughly address the outlined topics.
Catalytic Applications
Role as Ligands in Homogeneous Catalysis
Thiolate ligands, the conjugate bases of thiols, are classified as soft Lewis bases and tend to form strong bonds with soft Lewis acidic transition metals. This affinity allows them to be incorporated into metal complexes used in homogeneous catalysis. While direct examples of 2-Sulfanylundecanoic acid as a ligand in a soluble catalytic complex are not prominent in the literature, the principles of thiol-metal coordination are well-established.
Recent research has explored the use of thiols as "transient cooperative ligands" (TCLs) in homogeneous catalysis. In this concept, a thiol can reversibly coordinate to a metal center. When coordinated, the thiol/thiolate can participate in metal-ligand cooperation (MLC) to facilitate bond activation, for instance, in hydrogenation and dehydrogenation reactions catalyzed by ruthenium-pincer complexes. nih.govacs.orgescholarship.org The labile nature of the thiol coordination is crucial; it allows for the existence of multiple active catalytic species in solution, which can lead to enhanced activity, inhibition, or even divergent reactivity pathways. nih.govacs.orgescholarship.org The long alkyl chain of a molecule like this compound could influence the solubility of such a complex in less polar solvents and create a specific steric environment around the metal center, potentially influencing the selectivity of the catalytic process.
Integration into Heterogeneous Catalytic Systems
The most significant catalytic applications of sulfanylalkanoic acids are found in heterogeneous catalysis, where they are used as surface modifiers for metallic and semiconductor nanoparticles. The strong affinity of the thiol group for metals like gold, silver, and cadmium ensures robust anchoring of the molecule to the nanoparticle surface, while the carboxylic acid tail provides a versatile handle for tailoring the catalyst's properties.
Long-chain mercaptocarboxylic acids, particularly MUA, are widely used as capping ligands to prepare stable, water-soluble quantum dots (QDs). The thiol group binds to the surface of semiconductor nanocrystals such as CdS, CdSe, and AgInS₂-ZnS, replacing the original hydrophobic ligands used during synthesis. nih.gov This ligand exchange process is critical for transferring the QDs into an aqueous phase, a prerequisite for many photocatalytic applications, including water splitting and CO₂ reduction.
The carboxylic acid group at the terminus of the ligand shell not only imparts water solubility but also influences the surface charge of the QDs, which can be tuned by adjusting the pH. This surface charge is crucial for the interaction between the QD light harvester and co-catalysts or substrates in a photocatalytic system. While the functionalization of QDs with MUA is well-documented, detailed studies on their specific performance in photocatalytic reactions are an active area of research. The length of the alkyl chain, in this case, undecanoic acid, helps to form a dense, protective monolayer on the QD surface, which can prevent aggregation and improve photostability.
While no specific reports on the use of this compound-functionalized catalysts for aldol (B89426) condensation were identified, the catalytic activity of MUA-modified nanoparticles has been demonstrated in other significant organic transformations. A prominent example is the reduction of 4-nitrophenol to 4-aminophenol by sodium borohydride (NaBH₄), a model reaction frequently used to test the efficacy of nanoparticle catalysts. mdpi.comresearchgate.netnih.govclemson.edunih.gov
Gold nanoparticles (AuNPs) functionalized with MUA have been shown to be active catalysts for this reduction. The reaction can be monitored by UV-Vis spectroscopy, following the disappearance of the 4-nitrophenolate ion peak at 400 nm. mdpi.com Research has revealed that the surface coverage of MUA on the AuNPs is a critical parameter influencing the catalytic activity. A complete monolayer of MUA on the nanoparticle surface can passivate the catalyst and completely inhibit the reaction. mdpi.comnih.govnih.gov However, at partial surface coverage, the catalyst exhibits good activity. This suggests a trade-off between catalyst stability, conferred by the ligand shell, and catalytic activity, which requires accessible metal sites.
| MUA Surface Coverage | Catalytic Activity for 4-Nitrophenol Reduction | Colloidal Stability and Reusability |
| 100% | Inhibited | High stability, but inactive |
| 90% | Active | Good balance of stability, recoverability, and activity |
| 60% | Active | Decreased stability and reusability |
| 0% (Citrate-stabilized) | Highly Active | Prone to aggregation |
This table summarizes findings on the effect of 11-mercaptoundecanoic acid (MUA) surface coverage on the catalytic performance of gold nanoparticles in the reduction of 4-nitrophenol. mdpi.comnih.govnih.gov
Mechanistic Investigations of Catalytic Pathways
Mechanistic understanding of catalysis involving sulfanylalkanoic acid-functionalized nanoparticles is crucial for designing more efficient catalysts. For the reduction of 4-nitrophenol catalyzed by MUA-AuNPs, studies suggest that the reaction likely proceeds through a Langmuir-Hinshelwood-type mechanism, where both reactants (borohydride ions and 4-nitrophenol) adsorb onto the surface of the gold nanoparticles. The nanoparticle surface facilitates the transfer of electrons from the borohydride donor to the 4-nitrophenol acceptor.
The role of the MUA ligand is multifaceted. As noted, a dense MUA monolayer acts as a barrier, preventing reactants from reaching the catalytically active gold surface. mdpi.com At sub-monolayer coverage, the MUA provides colloidal stability while leaving active sites exposed. Some studies have proposed that the active catalytic species may not be the nanoparticle itself, but rather a leached gold species in solution, with the ligand shell influencing the leaching and stabilization of these active species. rsc.org The induction time often observed in these reactions is attributed to the time required for the generation of these active sites or the removal/rearrangement of surface-capping agents. rsc.org The carboxylic acid terminus of the ligand can also influence the local pH at the catalyst surface, which in turn can affect reactant adsorption and reaction rates.
Biological and Biochemical Research Endeavors
Investigation of Enzyme-Ligand Interactions
The presence of a thiol group at the alpha-position of the carboxylic acid creates a reactive moiety that can engage with enzyme active sites. Studies on analogous compounds suggest that 2-Sulfanylundecanoic acid may function as an enzyme inhibitor, particularly targeting enzymes involved in fatty acid metabolism.
Direct binding affinity studies for this compound are not extensively documented. However, research on the shorter analogue, 2-mercaptoacetate, reveals a specific mechanism of action within liver mitochondria. This compound is converted into its active metabolite, 2-mercaptoacetyl-CoA, which then interacts with various dehydrogenases. nih.gov The primary effect of this metabolite is to diminish the binding affinity of these enzymes for their natural acyl-CoA substrates. nih.gov This suggests that the inhibitory action is rooted in its ability to compete with the substrate for the enzyme's active site. The conversion to a CoA thioester is crucial, indicating that the specificity is directed towards enzymes that recognize acyl-CoA molecules. nih.gov
The interaction of 2-mercaptoalkanoic acids with enzymes has a discernible impact on their kinetics, primarily manifesting as competitive inhibition. In studies using rat liver mitochondrial matrix, the ATP-dependent formation of 2-mercaptoacetyl-CoA from 2-mercaptoacetate leads to the inhibition of several acyl-CoA dehydrogenases. nih.gov The inhibition is characterized as mainly competitive, meaning the inhibitor binds to the same active site as the substrate, thereby increasing the apparent Michaelis constant (K_m) without affecting the maximum reaction velocity (V_max) at saturating substrate concentrations. nih.gov This inhibitory effect was observed for dehydrogenases acting on short-chain, medium-chain, and long-chain fatty acids, as well as branched-chain amino acid metabolism. nih.gov
| Enzyme | Substrate | Inhibitor (Metabolite) | Observed Kinetic Effect | Reference |
|---|---|---|---|---|
| Long-Chain Acyl-CoA Dehydrogenase | Palmitoyl-CoA | 2-Mercaptoacetyl-CoA | Competitive Inhibition (Decreased Affinity) | nih.gov |
| Medium-Chain Acyl-CoA Dehydrogenase | Butyryl-CoA | 2-Mercaptoacetyl-CoA | Competitive Inhibition (Decreased Affinity) | nih.gov |
| Isovaleryl-CoA Dehydrogenase | Isovaleryl-CoA | 2-Mercaptoacetyl-CoA | Competitive Inhibition (Decreased Affinity) | nih.gov |
Molecular Mechanisms of Biological Activity (General, Non-Clinical)
The biological activity of this compound at a molecular level can be inferred from its chemical structure and the behavior of related compounds.
While specific experimental data on the antioxidant capacity of this compound is limited, its structure contains a sulfhydryl (thiol) group, which is known to possess antioxidant properties. Thiols can act as reducing agents and are effective scavengers of reactive oxygen species (ROS). The mechanism typically involves the donation of a hydrogen atom from the sulfur, which neutralizes a free radical. The resulting thiyl radical can then react with another thiyl radical to form a disulfide, a relatively stable species. This ability to quench free radicals is a key molecular mechanism by which sulfur-containing compounds can protect cells from oxidative damage.
Research on 2-mercaptoacetate demonstrates a clear interaction with subcellular components, specifically mitochondria. For inhibition of fatty acid oxidation to occur, 2-mercaptoacetate must be transported into the mitochondrial matrix. nih.gov Once inside, it undergoes an ATP-dependent activation, catalyzed by acetyl-CoA synthase, to form 2-mercaptoacetyl-CoA. nih.gov This enzymatic conversion within a specific cellular compartment is a critical interaction, transforming the parent compound into a potent inhibitor of mitochondrial enzymes. This mechanism highlights a targeted interaction with the cell's metabolic machinery, leading to the disruption of fatty acid beta-oxidation. nih.gov
Bioconjugation Strategies with Macromolecules
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new hybrid with unique properties. This compound possesses two functional groups amenable to conjugation: a terminal carboxylic acid and a thiol group at the alpha-position.
Theoretically, the carboxylic acid can be activated, for example using carbodiimide (B86325) chemistry (e.g., EDC in the presence of NHS), to form an active ester. This ester can then react with primary amines on macromolecules like proteins or peptides to form a stable amide bond.
The thiol group offers another route for conjugation. It can react with maleimides to form a stable thioether bond, a common strategy for protein modification. It can also be used to form disulfide bonds or to bind directly to the surface of noble metal nanoparticles, such as gold.
However, in contrast to its isomer, 11-mercaptoundecanoic acid, which is widely used as a linker molecule to create self-assembled monolayers on surfaces, specific applications of this compound in bioconjugation are not well-documented in scientific literature. The close proximity of the carboxyl and thiol groups in the 2-isomer may lead to steric hindrance or favor its use as a bidentate chelating agent rather than as a linker for attaching macromolecules.
Covalent Attachment to Proteins and Peptides
The covalent attachment of molecules to proteins and peptides is a cornerstone of bioconjugation chemistry, enabling the development of therapeutic agents, diagnostic probes, and tools for fundamental biological studies. While all amino acids form covalent peptide bonds with each other, the side chains of certain amino acids offer unique functionalities for further covalent modification. The thiol group of cysteine is particularly notable for its ability to form disulfide bonds, which are crucial for stabilizing protein tertiary structure.
Other amino acids, such as serine, threonine, and tyrosine, can be covalently modified through phosphorylation, a key post-translational modification that regulates protein function. The side chains of lysine (B10760008), aspartate, and glutamate (B1630785) can also participate in covalent bond formation, such as the formation of isopeptide bonds.
In the context of this compound, its thiol group provides a reactive handle for covalent attachment to proteins. This can occur through the formation of a disulfide bond with a cysteine residue on the protein surface. Furthermore, the carboxylic acid group of this compound can be activated to form a stable amide bond with the amine groups present in the side chains of lysine residues or the N-terminus of a protein. This dual reactivity allows for controlled and site-specific modification of proteins and peptides.
The ability to introduce new covalent bonds into proteins offers significant advantages over non-covalent interactions, providing stronger and more stable linkages. This has been harnessed to enhance protein properties, modulate their function, and develop novel protein therapeutics. The proximity-enabled bioreactivity of certain unnatural amino acids allows for the selective formation of covalent bonds with specific natural amino acid residues within a protein or between interacting proteins.
Linkers for Biomolecule Immobilization
The immobilization of biomolecules onto solid supports is a critical step in the development of biosensors, microarrays, and other diagnostic and research tools. This compound and its isomers, particularly 11-mercaptoundecanoic acid (MUA), are widely used as linkers for this purpose due to their ability to form self-assembled monolayers (SAMs) on gold surfaces. The thiol group exhibits a strong affinity for gold, leading to the spontaneous formation of a dense and organized monolayer. The terminal carboxylic acid groups of the SAM are then available for the covalent attachment of biomolecules.
This strategy has been successfully employed for the immobilization of a wide range of biomolecules, including proteins and DNA. For instance, bovine serum albumin (BSA) has been shown to have a high affinity for MUA-functionalized surfaces, forming a stable complex. In the realm of nucleic acids, DNA molecules have been successfully immobilized on MUA-modified gold surfaces through the formation of ionic bridges between the carboxylate groups of the MUA and the phosphate (B84403) groups of the DNA backbone, facilitated by divalent cations like Mg2+, Zn2+, and Cu2+.
The use of MUA as a linker enhances the sensitivity and stability of biosensors. For example, in the development of a biosensor for the detection of human epidermal growth factor receptor 2 (HER2), a self-assembled monolayer of MUA was used to covalently immobilize fibronectin, an extracellular matrix protein, onto various metal surfaces. This functionalization strategy improves the performance of biosensors by providing a stable and biocompatible interface for biomolecule attachment.
| Biomolecule | Substrate | Immobilization Strategy | Application | Reference |
|---|---|---|---|---|
| Alpha-synuclein oligomer | Gold nanorods on fiber optic probe | Self-assembled monolayer of MUA followed by chitosan (B1678972) conjugation | LSPR biosensor for Parkinson's disease diagnosis | |
| Fibronectin | 316L stainless steel, L605 cobalt chromium, nickel titanium | Covalent immobilization via MUA self-assembled monolayer | Improving biocompatibility of medical implants | |
| Hemoglobin-specific aptamer | Gold electrode | Binding to a binary self-assembled monolayer of MUA and 3,6-dioxa-8-mercaptooctan-1-ol | Electrochemical impedance spectroscopy-based biosensor | |
| Bovine Serum Albumin (BSA) | Gold-coated quartz crystals | Adsorption onto a self-assembled monolayer of MUA | Quartz crystal microbalance (QCM) biosensor | |
| DNA (plasmid pBR 322/Pst I) | Gold (111) surface | Ionic bridges between carboxylate groups of MUA and phosphate groups of DNA via divalent cations | Atomic force microscopy (AFM) imaging |
Self-Assembly in Biological Mimicry Systems
The ability of molecules to spontaneously organize into well-defined structures, a process known as self-assembly, is a fundamental principle in biology and a powerful tool in materials science. This compound, as an amphiphilic molecule with a hydrophilic carboxylic acid head group and a hydrophobic alkyl chain, exhibits a strong tendency to self-assemble, particularly at interfaces. This property is extensively exploited in the creation of systems that mimic biological structures and functions.
When deposited on a gold surface, this compound and its isomers form a self-assembled monolayer (SAM) where the thiol groups bind to the gold, and the alkyl chains pack together due to van der Waals interactions, exposing the carboxylic acid groups to the surrounding environment. These SAMs can be considered simple mimics of the outer leaflet of a cell membrane, presenting
Environmental and Green Chemistry Considerations
Detection and Analysis in Environmental Matrices
The detection and quantification of 2-Sulfanylundecanoic acid in environmental matrices such as soil, water, and sediment present analytical challenges. These challenges stem from its relatively low expected concentrations, potential for matrix interference, and the need for sensitive analytical instrumentation. Generally, the analysis of polar and functionalized organic compounds in complex environmental samples requires sophisticated sample preparation and analytical techniques.
For compounds like this compound, a combination of liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS) is often the method of choice. These techniques offer the high selectivity and sensitivity required for trace-level detection. Sample preparation may involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the sample matrix.
Suspect screening analysis is an advanced analytical approach used to identify a wide range of potential contaminants in environmental samples without the need for pure analytical standards for every compound. In the context of this compound, a suspect screening workflow using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap MS, would be highly effective.
The process would involve creating a suspect list that includes the exact mass of this compound and its potential transformation products. When an environmental sample extract is analyzed, the instrument screens for the presence of ions matching the masses on the suspect list. If a match is found, further fragmentation analysis (MS/MS) is performed to confirm the identity of the compound by comparing the fragmentation pattern with theoretical patterns or library data. This approach is particularly useful for identifying emerging contaminants that are not routinely monitored.
The environmental fate and transport of this compound are governed by its physicochemical properties, including its long alkyl chain and the presence of both a carboxylic acid and a thiol functional group. The undecanoic acid backbone suggests a moderate to high potential for sorption to organic matter in soil and sediment, which would limit its mobility in the environment.
The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidation products. This reactivity can influence its persistence and transformation pathways in the environment. The carboxylic acid group's dissociation constant (pKa) will determine its charge at different environmental pH values, affecting its solubility and sorption behavior. In most natural waters, the carboxylic acid group will be deprotonated, increasing its water solubility, while the long alkyl chain will still drive its association with particulate matter.
Sustainable Synthesis and Degradation Pathways
The principles of green chemistry encourage the development of synthetic routes that are environmentally benign, use renewable resources, and minimize waste. While specific green synthesis methods for this compound are not widely reported, general sustainable approaches for the synthesis of functionalized carboxylic acids and organosulfur compounds can be considered. These may include biocatalytic methods using enzymes, the use of greener solvents, and atom-economical reactions.
Mercaptocarboxylic acids, as a class of compounds, have been found to be biodegradable. Studies on the biodegradation of related compounds suggest that this compound is likely to be biodegradable. The degradation process would likely involve microbial oxidation of the alkyl chain and the sulfur atom. The presence of the thiol group may influence the rate and pathway of degradation. Abiotic processes, such as the rapid oxidative formation of disulfides, can also occur concurrently with biodegradation.
Environmental Remediation Applications
The thiol group in this compound provides a strong affinity for heavy metal ions. This property makes it a promising candidate for environmental remediation applications, particularly for the removal of toxic heavy metals from contaminated water and soil. The sulfur atom in the thiol group acts as a soft base, which allows it to form stable complexes with soft acid heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺).
Thiol-functionalized materials, including those with structures similar to this compound, have demonstrated effectiveness in adsorbing heavy metals. For instance, thiol-modified biochar has been shown to effectively remove cadmium and lead from polluted soil. The mechanism of removal is primarily through surface complexation, where the thiol groups on the molecule bind to the heavy metal ions.
The table below presents data on the adsorption capacities of various thiol-containing materials for different heavy metals, illustrating the potential efficacy of compounds like this compound in remediation.
| Adsorbent Material | Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Thiol-functionalized Polynorbornene Dicarboximides | Pb²⁺ | 53.7 | |
| Thiol-functionalized Polynorbornene Dicarboximides | Cd²⁺ | 43.8 | |
| Thiol-functionalized Polynorbornene Dicarboximides | Ni²⁺ | 29.1 | |
| Thiol-modified Biochar | Cd²⁺ | Significantly enhanced over unmodified biochar | |
| Thiol-modified Biochar | Pb²⁺ | Slightly decreased over unmodified biochar |
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Machine learning algorithms, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the physicochemical properties and biological activities of novel 2-Sulfanylundecanoic acid derivatives. researchgate.net By analyzing how structural modifications influence the compound's behavior, AI can identify promising candidates for synthesis and testing, reducing the reliance on time-consuming and resource-intensive trial-and-error approaches. researchgate.net For instance, generative models can propose entirely new molecular structures with desired properties, such as enhanced binding affinity to a specific target or improved stability. nih.gov This approach transforms the traditional, often serendipitous, process of discovery into a more targeted and predictable endeavor. nih.govwesleyan.edu
Furthermore, AI can optimize the synthetic routes to this compound and its derivatives. By analyzing vast databases of chemical reactions, machine learning models can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways that are more efficient, cost-effective, and environmentally friendly.
The power of AI in chemical discovery lies in its ability to process complex, high-dimensional datasets and uncover subtle patterns that may not be apparent to human researchers. nih.gov As more data on this compound and related compounds become available, the predictive accuracy of these models will continue to improve, paving the way for the rapid development of new materials with tailored functionalities.
| AI/ML Application | Potential Impact on this compound Research | Example |
| QSAR Modeling | Predict biological activity and physicochemical properties of new derivatives. | Predicting the antimicrobial efficacy of a library of ester derivatives. |
| Generative Models | Design novel derivatives with optimized properties. | Generating structures with enhanced affinity for a specific metal surface. |
| Synthesis Prediction | Optimize existing synthetic routes and propose new, more efficient ones. | Identifying a greener solvent and catalyst system for the synthesis. |
| Data Mining | Uncover new structure-property relationships from existing literature and datasets. | Identifying correlations between chain length and self-assembly behavior. |
Advanced Spectroscopic Probes for Real-Time Analysis
The study of chemical reactions as they occur is crucial for understanding reaction mechanisms and optimizing processes. Advanced spectroscopic techniques, coupled with continuous-introduction methods, are emerging as powerful tools for the real-time monitoring of reactions involving this compound. scripps.edunih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) and low-temperature plasma (LTP) ionization allow for the in-situ analysis of reaction mixtures, providing instantaneous snapshots of the species present. scripps.eduresearchgate.net
By continuously feeding a small sample of the reaction solution directly into a mass spectrometer, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of products over time. scripps.eduresearchgate.net This provides invaluable kinetic data and can help elucidate complex reaction mechanisms that are difficult to probe using traditional offline methods. nih.gov For example, the formation of disulfide bonds or the reaction of the thiol group of this compound with other molecules can be monitored in real-time, revealing transient intermediates that may hold the key to understanding the reaction pathway. scripps.edu
Computational spectroscopy, which involves the theoretical prediction of spectra, complements these experimental techniques. researchgate.net By comparing experimentally observed spectra with those calculated using quantum mechanical methods, researchers can confidently identify the structures of transient species and gain deeper insights into their electronic properties. researchgate.netrsc.org This synergistic approach of advanced experimental monitoring and theoretical calculation provides a comprehensive picture of the chemical transformations involving this compound.
| Technique | Information Gained | Application to this compound |
| Real-Time ESI-MS | Reaction kinetics, intermediate identification, product formation. | Monitoring the self-assembly process on a nanoparticle surface. |
| LTP-MS | In-situ analysis of reaction surfaces and solutions without sample pretreatment. | Studying the catalytic oxidation of the thiol group. |
| Flow FTIR Spectroscopy | Changes in functional groups during a reaction. | Observing the esterification of the carboxylic acid group. |
| Computational Spectroscopy | Prediction of spectroscopic properties (NMR, IR, UV-Vis) for unknown species. | Confirming the structure of a short-lived reaction intermediate. |
Multidisciplinary Approaches in Nanotechnology and Catalysis
The unique bifunctional nature of this compound, with its thiol and carboxylic acid groups, makes it an ideal candidate for multidisciplinary applications, particularly in nanotechnology and catalysis. The thiol group provides a strong anchor for binding to noble metal surfaces, such as gold and silver nanoparticles, while the carboxylic acid group can be used for further functionalization or to modulate the surface properties of the nanomaterial.
In nanotechnology, this compound can be used as a capping agent to stabilize nanoparticles, preventing their aggregation and controlling their size and shape during synthesis. The terminal carboxylic acid group can then be used to attach biomolecules, such as enzymes or antibodies, creating functional nanoprobes for biosensing and medical imaging applications.
In the field of catalysis, this compound can be incorporated into the design of novel heterogeneous catalysts. researchgate.net By immobilizing it onto a solid support, such as silica (B1680970) or magnetic nanoparticles, the acidic and sulfanyl (B85325) functionalities can act as active sites for various organic transformations. rsc.orgnih.govresearchgate.net For example, the carboxylic acid group can catalyze acid-mediated reactions, while the thiol group could participate in redox processes or be used to chelate metal ions for catalytic applications. The use of a magnetic nanoparticle core would allow for the easy recovery and reuse of the catalyst, aligning with the principles of green chemistry. researchgate.net
| Field | Role of this compound | Potential Application |
| Nanotechnology | Surface functionalization ligand for nanoparticles. | Development of targeted drug delivery systems. |
| Biosensing | Linker molecule to attach biorecognition elements to a sensor surface. | Creation of highly sensitive and selective biosensors. |
| Heterogeneous Catalysis | Functional component of a solid-supported catalyst. | Use as a recyclable catalyst for esterification reactions. |
| Materials Science | Monomer for the synthesis of functional polymers. | Preparation of coatings with tailored surface properties. |
Exploration of Novel Derivatives with Enhanced Properties
The chemical structure of this compound provides a versatile scaffold for the synthesis of a wide array of novel derivatives with enhanced or entirely new properties. beilstein-journals.orgresearchgate.net Strategic modifications to the molecule can be employed to fine-tune its characteristics for specific applications.
One avenue of exploration is the modification of the carboxylic acid group. Conversion to esters or amides can alter the molecule's solubility, polarity, and reactivity. mdpi.com For example, esterification with different alcohols could yield a series of compounds with varying hydrophobicities, which could be useful for creating self-assembled monolayers with different surface energies.
Another approach is to modify the thiol group. While often used for its affinity to metal surfaces, it can also be oxidized to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids, each with distinct chemical properties and potential applications. Furthermore, the alkyl chain itself can be modified. Introducing unsaturation, branching, or fluorination can dramatically impact the packing of the molecules in self-assembled structures and alter their physical properties.
Q & A
Q. What are the recommended methods for synthesizing 2-Sulfanylundecanoic acid, and how can purity be validated?
Synthesis typically involves thiolation of undecanoic acid derivatives under controlled conditions (e.g., using mercaptoacetic acid coupling). Purity validation requires chromatographic techniques (HPLC, GC-MS) and spectroscopic methods (NMR, FT-IR) to confirm structural integrity and absence of byproducts . Calibration against certified reference materials is critical for accuracy.
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?
Discrepancies may arise from impurities or variations in experimental conditions (e.g., solvent polarity, temperature). Replicate measurements under standardized protocols (e.g., IUPAC guidelines) and cross-validate using multiple techniques (e.g., differential scanning calorimetry for melting points) . Comparative studies with structurally analogous compounds can also clarify outliers .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use personal protective equipment (gloves, goggles) and work in a fume hood. Avoid incompatible materials (strong acids/oxidizers) and store in airtight containers at recommended temperatures (e.g., 2–8°C for stability) . Emergency procedures should align with GHS guidelines for chemical spills and exposure .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of this compound under varying pH and temperature conditions?
Utilize kinetic studies (e.g., UV-Vis spectroscopy to track degradation rates) and thermodynamic analyses (e.g., Arrhenius plots). Control variables systematically, such as buffering solutions at pH 3–11 and temperatures from 25°C to 60°C. Document intermediates via LC-MS or NMR .
Q. What strategies address the lack of toxicological data for this compound in academic studies?
Conduct preliminary in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). For ecotoxicology, use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC50) and bioaccumulation potential. Cross-reference databases like ChemIDplus or ECHA for analogous compounds .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or lipid bilayers)?
Apply molecular docking (AutoDock, Schrödinger Suite) to simulate binding affinities. Molecular dynamics simulations (GROMACS) can elucidate membrane permeability. Validate predictions with wet-lab techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental approaches resolve contradictions in reported stability data for this compound?
Perform accelerated stability studies under stress conditions (high humidity, light exposure). Use DOE (Design of Experiments) to identify critical factors (e.g., oxygen sensitivity). Compare degradation products via tandem mass spectrometry and correlate with storage guidelines .
Q. How does the structural modification of this compound influence its role in lipid metabolism studies?
Synthesize derivatives (e.g., alkyl chain truncation, sulfur substitution) and assess bioactivity in cellular models (e.g., fatty acid oxidation assays). Use isotopic labeling (¹³C or ²H) to track metabolic pathways via GC-MS or radiolabeled tracing .
Methodological Considerations
- Data Analysis : Employ clustering techniques for repeated measurements (e.g., mixed-effects models) to account for nested data .
- Reproducibility : Document all parameters (e.g., solvent purity, instrument calibration) and share raw datasets in repositories like Zenodo .
- Ethical Reporting : Avoid selective data presentation; use CONSORT-style flowcharts for experimental workflows .
For further guidance, consult authoritative databases (ECHA, ChemIDplus) and prioritize peer-reviewed journals over vendor-specific documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
